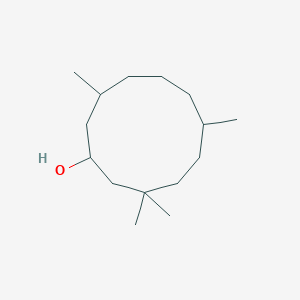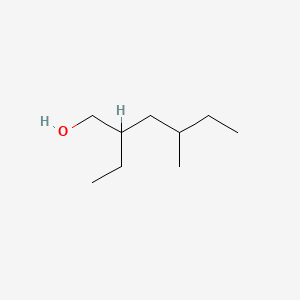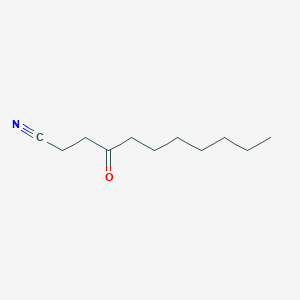
Undecanenitrile, 4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecanenitrile, 4-oxo- is a chemical compound with the molecular formula C11H19NO It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) and a ketone group (-C=O) on the undecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecanenitrile, 4-oxo- can be achieved through several methods. One common approach involves the hydroformylation (oxo process) of alkenes, where a formyl group (CHO) and a hydrogen atom are added to a carbon-carbon double bond . Another method involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This process yields 2-alkyl-6-aryl-, 2-aryl-6-aryl, and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates.
Industrial Production Methods
Industrial production of undecanenitrile, 4-oxo- typically involves large-scale hydroformylation processes. These processes are catalyzed by transition metal complexes and are conducted under high pressure and temperature conditions to ensure high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Undecanenitrile, 4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation catalysts are commonly used for reduction.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amines.
Scientific Research Applications
Undecanenitrile, 4-oxo- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role in lipid peroxidation and protein aggregation
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of undecanenitrile, 4-oxo- involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate cardiac ion channels, including the hNaV1.5 channel and hERG K+ channels, leading to prolonged action potential duration and increased arrhythmia risk . The compound’s reactivity is attributed to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules.
Comparison with Similar Compounds
Undecanenitrile, 4-oxo- can be compared with other similar compounds, such as:
4-oxoundecanenitrile: (CAS: 73642-85-0)
5-oxo-undecanenitrile: (CAS: 60278-15-1)
2-bromo-undecanenitrile: (CAS: 180330-96-5)
3-methylundecanonitrile: (CAS: 85351-06-0)
2-methylundecanonitrile: (CAS: 13887-79-1)
These compounds share similar structural features but differ in their specific functional groups and reactivity. Undecanenitrile, 4-oxo- is unique due to its combination of nitrile and ketone functionalities, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
73642-85-0 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
4-oxoundecanenitrile |
InChI |
InChI=1S/C11H19NO/c1-2-3-4-5-6-8-11(13)9-7-10-12/h2-9H2,1H3 |
InChI Key |
GZIWJHBDNOWQPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



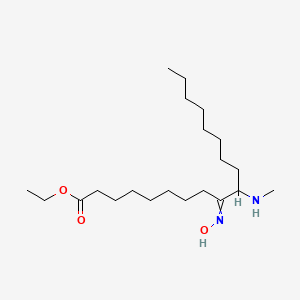
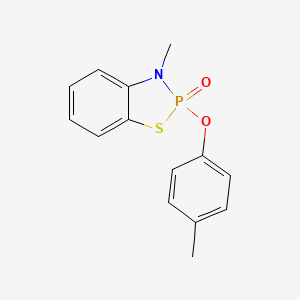
![4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline](/img/structure/B14460342.png)
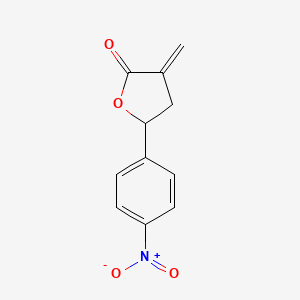
![2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate](/img/structure/B14460353.png)
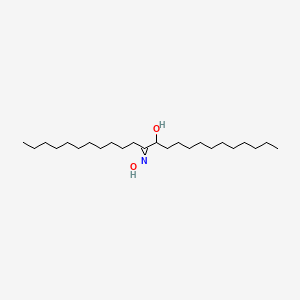


![(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B14460371.png)

